1-Isopentyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXROGVHFOYTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Isopentyl 4 Nitro 1h Pyrazole
Reactivity of the Nitro Group
The nitro group at the C4 position strongly influences the electronic properties of the pyrazole (B372694) ring, making it a key site for chemical transformations.
Reduction Reactions of the Nitro Moiety (e.g., to an amino group)
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide range of further functionalization. For 1-isopentyl-4-nitro-1H-pyrazole, this conversion to 1-isopentyl-1H-pyrazol-4-amine is a feasible and important reaction. Catalytic hydrogenation is a widely employed and efficient method for this purpose. researchgate.netgoogle.com
Commonly used catalytic systems include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant. google.comlibretexts.org The reaction typically proceeds under mild to moderate temperatures and pressures, offering high yields and clean conversions. researchgate.net Alternative methods for the reduction of nitroarenes that could be applicable include the use of metals in acidic media, such as iron in acetic acid or tin and zinc with hydrochloric acid. youtube.comresearchgate.net These methods are particularly useful when catalytic hydrogenation might affect other functional groups in the molecule.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Selectivity |
|---|---|---|
| H₂/Pd-C | Room temperature to moderate heat, atmospheric to moderate pressure | High, but can also reduce other unsaturated groups |
| H₂/PtO₂ | Room temperature, atmospheric pressure | High, very active catalyst |
| H₂/Raney-Ni | Room temperature to moderate heat, moderate pressure | Good, often used for industrial-scale reductions |
| Fe/CH₃COOH | Reflux | Good, often used for its cost-effectiveness |
| Sn/HCl or Zn/HCl | Heating | Effective, but requires stoichiometric amounts of metal and acid |
| Sodium Borohydride (NaBH₄) with a catalyst | Varies | Can be used for selective reductions |
The resulting 1-isopentyl-1H-pyrazol-4-amine is a valuable intermediate for the synthesis of various other derivatives, including those with potential pharmaceutical applications. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group on the aromatic core. For the nitro group itself to act as the leaving group, the aromatic ring typically needs to be highly activated by other strong electron-withdrawing groups. In the case of this compound, the substitution of the nitro group is challenging but may be possible under specific conditions with strong nucleophiles.
Studies on dinitro- and trinitropyrazoles have shown that a nitro group can be displaced. For instance, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4 position is regioselectively substituted by various nucleophiles such as ammonia, amines, and thiols. strath.ac.uk Similarly, N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution, although typically at the C3 or C5 positions. youtube.com For mononitropyrazoles like this compound, the activation is less pronounced, making direct substitution of the nitro group less favorable than in polynitrated analogs.
A related reaction, known as cine-substitution, has been observed in 1,4-dinitropyrazoles, where a nucleophile attacks the C5 position, leading to the eventual loss of the N-nitro group and formation of a 5-substituted-4-nitropyrazole. uow.edu.au This specific pathway is not directly applicable to this compound as it lacks the N-nitro group.
Reactivity of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic system, but its reactivity is significantly modulated by the strongly deactivating nitro group.
Electrophilic Aromatic Substitution on the Pyrazole Core
The pyrazole ring can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing nitro group at the C4 position makes the ring less reactive towards electrophiles. The nitro group deactivates the ring, particularly at the positions ortho (C3 and C5) and para (no para position) to it.
Electrophilic substitution, such as halogenation, is expected to occur at the positions least deactivated by the nitro group. In the case of 4-nitropyrazole, bromination has been shown to occur at the C3 (or C5) position. scribd.com Therefore, it is predicted that the electrophilic substitution of this compound would also yield the 3-substituted product. The N1-isopentyl group is a weak activating group and may slightly influence the regioselectivity, but the directing effect of the powerful nitro group is expected to dominate.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Electrophile | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in a suitable solvent | 3-Bromo-1-isopentyl-4-nitro-1H-pyrazole |
| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | 3-Chloro-1-isopentyl-4-nitro-1H-pyrazole |
Transformations Involving the Isopentyl Substituent
The isopentyl group is a saturated alkyl chain and is generally less reactive than the aromatic pyrazole ring and the nitro group. However, it can undergo reactions typical of alkanes, most notably free-radical substitution.
Under the influence of UV light or a radical initiator, such as AIBN, this compound could undergo halogenation with reagents like N-bromosuccinimide (NBS). This would likely lead to a mixture of products, with substitution occurring at the various positions of the isopentyl chain. The tertiary C-H bond on the isopentyl group would be the most likely site for initial radical abstraction due to the greater stability of the resulting tertiary radical.
Mechanistic Investigations of Key Reactions
The reactions of this compound are expected to proceed through well-established mechanisms in organic chemistry.
Reduction of the Nitro Group: The catalytic hydrogenation of a nitro group is believed to occur on the surface of the metal catalyst. libretexts.org The nitro compound and hydrogen gas are adsorbed onto the catalyst surface, where the N=O bonds are sequentially reduced. This involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.org In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. For the nitro group to be the leaving group, the stability of the Meisenheimer complex is crucial, which is enhanced by the presence of multiple electron-withdrawing groups.
Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism involving an initial attack of the electrophile on the π-system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often called an arenium ion or σ-complex. The deactivating nitro group at C4 would destabilize this intermediate, particularly if the positive charge is on the adjacent carbons (C3 and C5). In the final step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrazole ring.
Free-Radical Halogenation: This reaction occurs via a chain mechanism involving three stages: initiation, propagation, and termination. youtube.com In the initiation step, a radical initiator (like UV light or a chemical initiator) generates a halogen radical. During propagation, the halogen radical abstracts a hydrogen atom from the isopentyl chain to form an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical, continuing the chain. Termination occurs when two radicals combine.
Reaction Mechanism Elucidation for Nitro Group Transformations
The transformation of the nitro group in this compound is a cornerstone reaction for creating derivatives, most notably the corresponding amino compound, 1-isopentyl-4-amino-1H-pyrazole. While specific mechanistic studies for this exact molecule are not extensively detailed in the literature, the reaction pathway is well-understood and follows the established mechanism for the reduction of nitroarenes and nitroheterocycles. scielo.brresearchgate.net
The reduction is a multi-step process involving the transfer of six electrons and six protons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates. researchgate.net
Plausible Mechanistic Pathway:
Reduction to Nitroso Intermediate: The process initiates with a two-electron reduction of the nitro group (-NO₂) to form the corresponding nitroso derivative (1-isopentyl-4-nitroso-1H-pyrazole).
Formation of Hydroxylamine Intermediate: The nitroso intermediate is subsequently reduced in another two-electron step to yield the hydroxylamino compound (1-isopentyl-4-(hydroxylamino)-1H-pyrazole).
Final Reduction to Amine: The final stage involves a further two-electron reduction of the hydroxylamino group to afford the stable primary amine, 1-isopentyl-4-amino-1H-pyrazole. google.com
This transformation can be achieved using various reducing systems. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source, is a common method. google.com Alternatively, chemical reduction using metals in acidic or neutral media, such as iron powder with ammonium (B1175870) chloride or tin with hydrochloric acid, is also highly effective for converting nitropyrazoles to their amino counterparts. rsc.orgnih.gov The choice of reagent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. rsc.org
| Step | Intermediate Compound | Transformation | Common Reagents |
|---|---|---|---|
| Initial | This compound | - | - |
| 1 | 1-Isopentyl-4-nitroso-1H-pyrazole | -NO₂ → -NO | H₂/Pd/C, Fe/NH₄Cl, Sn/HCl |
| 2 | 1-Isopentyl-4-(hydroxylamino)-1H-pyrazole | -NO → -NHOH | |
| 3 | 1-Isopentyl-4-amino-1H-pyrazole | -NHOH → -NH₂ |
Kinetic Studies of Derivatization Reactions
While the synthetic routes for the derivatization of nitropyrazoles are established, detailed kinetic studies specifically for this compound are not widely published. However, kinetic analysis of analogous nitroarene reductions provides a solid framework for understanding the factors that would govern the reaction rates for this compound. ubbcluj.ro
The kinetics of such transformations, particularly the catalytic reduction of the nitro group, are typically pseudo-first-order with respect to the nitro compound, assuming the concentration of the reducing agent (e.g., H₂ gas, sodium borohydride) is kept high and constant. ubbcluj.ro The rate of reaction is influenced by several key parameters:
Catalyst Type and Concentration: The nature of the catalyst (e.g., Pd, Pt, Fe) and its surface area are critical. More active catalysts can significantly increase the reaction rate constant. rsc.org
Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate.
Pressure of Reducing Gas: In catalytic hydrogenations, the partial pressure of hydrogen gas is a crucial factor influencing the reaction kinetics.
The following table provides an illustrative example of how kinetic data for the reduction of a nitropyrazole might be presented.
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Apparent Rate Constant (k, min⁻¹) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5% Pd/C (1 mol%) | 25 | Ethanol | 0.085 | 98 |
| 2 | 5% Pd/C (1 mol%) | 50 | Ethanol | 0.192 | 99 |
| 3 | Raney-Ni (5 mol%) | 25 | Ethanol | 0.061 | 95 |
| 4 | 5% Pd/C (1 mol%) | 25 | Methanol | 0.091 | 97 |
Structural Elucidation and Characterization Methodologies
Spectroscopic Analysis Techniques for Structural Confirmation
Spectroscopic methods are paramount in piecing together the molecular puzzle of 1-isopentyl-4-nitro-1H-pyrazole. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to ascertain the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the isopentyl substituent. The protons on the pyrazole ring, typically at positions 3 and 5, are anticipated to appear as singlets in the downfield region of the spectrum due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. The chemical shifts for these protons are generally observed in the range of δ 7.5-9.0 ppm. The isopentyl group will present a more complex set of signals in the upfield region, including a triplet for the methylene (B1212753) protons adjacent to the pyrazole nitrogen, a multiplet for the methine proton, a doublet for the two methyl groups, and a triplet for the terminal methyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazoyl ring are expected to resonate at specific chemical shifts influenced by the substituents. The carbon bearing the nitro group (C4) would be significantly deshielded. Based on data for related pyrazole derivatives, the chemical shifts for the pyrazole ring carbons can be predicted. nih.govresearchgate.net The isopentyl chain carbons will appear in the aliphatic region of the spectrum.
A summary of the anticipated ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H-3 (pyrazole) | ~8.0-8.5 | - |
| H-5 (pyrazole) | ~8.5-9.0 | - |
| -CH₂- (isopentyl, attached to N1) | ~4.2-4.4 (t) | ~50-55 |
| -CH₂- (isopentyl) | ~1.7-1.9 (m) | ~38-42 |
| -CH- (isopentyl) | ~1.5-1.7 (m) | ~25-30 |
| -CH₃ (isopentyl, x2) | ~0.9-1.0 (d) | ~22-24 |
| C-3 (pyrazole) | - | ~135-140 |
| C-4 (pyrazole) | - | ~138-142 (broadened by N) |
| C-5 (pyrazole) | - | ~125-130 |
Note: Predicted values are based on typical shifts for substituted nitropyrazoles and alkyl chains. Actual experimental values may vary.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₈H₁₃N₃O₂, the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the elemental composition. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitropyrazole derivatives involve the loss of the nitro group (NO₂) and subsequent cleavage of the pyrazole ring or the alkyl substituent. researchgate.netresearchgate.net The fragmentation of the isopentyl chain would likely proceed through the loss of stable alkyl fragments.
Expected Fragmentation Pattern:
| m/z Value | Possible Fragment |
| 183 | [M]⁺ (Molecular Ion) |
| 137 | [M - NO₂]⁺ |
| 126 | [M - C₄H₉]⁺ |
| 81 | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |
| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |
This table presents a hypothetical fragmentation pattern. The actual observed fragments and their relative intensities can vary depending on the ionization method and energy.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl chain, the C=C and C-N bonds of the pyrazole ring, and the N-O bonds of the nitro group. orgchemboulder.com
The key vibrational frequencies anticipated in the IR spectrum are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-N (Aromatic) | Stretching | 1300-1400 |
| N-O (Nitro) | Asymmetric Stretching | 1500-1560 |
| N-O (Nitro) | Symmetric Stretching | 1300-1370 |
The presence of strong absorption bands in these regions would provide clear evidence for the key functional groups within the molecule. vscht.czmsu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystallographic data for related pyrazole derivatives often reveal planar pyrazole rings. nih.gov The orientation of the isopentyl group and the nitro group relative to the pyrazole ring could also be determined. This technique provides the most definitive structural proof.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₃N₃O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
Theoretical Composition of C₈H₁₃N₃O₂:
Carbon (C): 52.45%
Hydrogen (H): 7.15%
Nitrogen (N): 22.94%
Oxygen (O): 17.46%
Computational and Theoretical Chemistry of 1 Isopentyl 4 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-isopentyl-4-nitro-1H-pyrazole at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of its electronic landscape. eurasianjournals.com
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory helps in elucidating the chemical reactivity and kinetic stability of this compound. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
Conformational Analysis of the Isopentyl Substituent
The isopentyl group attached at the N1 position of the pyrazole (B372694) ring can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement of this alkyl chain, which corresponds to the global minimum on the potential energy surface. This analysis is typically performed using molecular mechanics or quantum chemical methods.
The flexibility of the isopentyl chain can influence the molecule's physical properties, such as its packing in the solid state and its solubility in different solvents. Understanding the preferred conformations is also important for predicting how the molecule might interact with biological targets in medicinal chemistry applications.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Computational Insights into Nitration Mechanisms
The synthesis of this compound typically involves the nitration of 1-isopentyl-1H-pyrazole. Computational modeling can be used to explore the mechanism of this electrophilic substitution reaction. Nitration of pyrazoles generally occurs at the 4-position. acrhem.org Theoretical calculations can help to understand the preference for this position by modeling the potential energy surface of the reaction.
These models can characterize the structures of intermediates and, crucially, the transition states. The energy barrier associated with the transition state determines the reaction rate. By comparing the energy barriers for nitration at different positions on the pyrazone ring, the observed regioselectivity can be explained.
Theoretical Prediction of Reactivity Patterns
The reactivity of this compound is largely dictated by its electronic structure. The electron-deficient nature of the pyrazole ring, caused by the nitro group, makes it less susceptible to further electrophilic attack. Conversely, it becomes more prone to nucleophilic attack.
Computational models can predict various reactivity descriptors. For instance, Fukui functions can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. These theoretical predictions are invaluable for guiding the design of new synthetic routes involving this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Nitropyrazole Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools in computational chemistry for predicting the biological activity or physical properties of compounds based on their molecular structure. shd-pub.org.rsdtu.dkjddtonline.info These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property.
For nitropyrazole analogs, QSAR models can be developed to predict various biological activities, such as antimicrobial or anticancer effects. shd-pub.org.rs The process involves:
Data Set Collection: Gathering a series of nitropyrazole analogs with their experimentally determined activities or properties.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. shd-pub.org.rs
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
QSPR models can be similarly developed to predict physical properties like melting point, boiling point, or solubility. researchgate.net These models are beneficial in materials science and chemical engineering for designing compounds with desired physical characteristics. researchgate.netresearchgate.net
Below is a table summarizing the types of descriptors that can be used in QSAR/QSPR studies of nitropyrazole analogs.
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms | Basic molecular composition |
| Topological | Connectivity Indices, Wiener Index | Describes the atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Relates to the molecule's size and shape |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Describes the electronic distribution and reactivity |
Synthesis and Chemical Exploration of 1 Isopentyl 4 Nitro 1h Pyrazole Derivatives and Analogs
Modification of the Isopentyl Side Chain
The structure of the N-1 alkyl substituent plays a significant role in the biological and physical properties of pyrazole (B372694) derivatives. Structure-activity relationship (SAR) studies on various pyrazole-based compounds have demonstrated that modifications to the N-1 side chain can profoundly impact activity and selectivity frontiersin.orgnih.gov.
Elongating the isopentyl chain (e.g., to an isohexyl or heptyl group) or altering its branching pattern (e.g., to an n-pentyl or neopentyl group) can modulate the compound's lipophilicity. This, in turn, affects its solubility in different media. Furthermore, the size and shape of the alkyl group introduce steric effects that can influence the conformation of the molecule and its ability to participate in intermolecular interactions, such as π-π stacking of the pyrazole rings nih.gov. For instance, a bulkier side chain might hinder close packing in a crystal lattice or alter the binding affinity for a biological target nih.govnih.gov. While direct studies on 1-isopentyl-4-nitro-1H-pyrazole are limited, the principles observed in related N-substituted pyrazoles suggest that these modifications are a viable strategy for fine-tuning molecular properties frontiersin.orgnih.gov.
| N-1 Side Chain Analog | Structural Change from Isopentyl | Predicted Physicochemical Effects |
|---|---|---|
| n-Pentyl | Reduced branching | Decreased steric hindrance near N-1; potential for stronger π-π stacking. |
| Neopentyl | Increased branching near N-1 | Significant increase in steric bulk; may disrupt intermolecular interactions. |
| Isohexyl | Chain elongation | Increased lipophilicity and van der Waals interactions. |
The incorporation of heteroatoms such as oxygen or nitrogen into the N-1 alkyl side chain introduces polarity and the potential for hydrogen bonding, drastically altering the compound's properties. Synthetic routes to achieve this often involve the N-alkylation of the parent 4-nitropyrazole with a functionalized haloalkane google.comgoogle.comgoogle.com.
For example, N-(hydroxyalkyl)pyrazoles can be prepared by reacting the pyrazole with a bromo-alcohol, such as 2-bromoethanol mdpi.com. This introduces a terminal hydroxyl group, which can serve as a handle for further functionalization. Studies have shown the synthesis of 1-(2'-hydroxyethyl)-4-nitropyrazole derivatives through such methods google.com. These hydroxylated intermediates can then be converted into other functional groups. For instance, they can be transformed into nitratoalkyl groups for energetic materials research or into azidoalkyl groups via chlorination followed by substitution with sodium azide mdpi.comresearchgate.net. The introduction of amine functionalities is also a common strategy, leading to analogs with different basicity and interaction profiles mdpi.com.
| Functionalized Side Chain | Example Structure (at N-1) | Synthetic Precursor Example | Potential Property Changes |
|---|---|---|---|
| Hydroxyalkyl | -CH₂(CH₂)₃OH | 5-bromopentan-1-ol | Increased polarity, hydrogen bond donor/acceptor. |
| Azidoalkyl | -CH₂(CH₂)₄N₃ | 1-azido-5-bromopentane | High energy content, precursor for amines. mdpi.com |
| Aminoalkyl | -CH₂(CH₂)₄NH₂ | Reduction of the corresponding azidoalkyl derivative | Increased basicity, potential for salt formation. |
Substituent Effects on the Pyrazole Ring
Modifying the substituents directly attached to the pyrazole ring is a fundamental strategy for altering the electronic nature of the heterocycle. The 4-nitro group in the parent compound is a strong electron-withdrawing group, which significantly influences the ring's reactivity towards further substitution.
Electrophilic aromatic substitution on the pyrazole ring is a well-established process. In unsubstituted pyrazoles, these reactions, including nitration, sulfonation, and halogenation, predominantly occur at the C-4 position byjus.comwikipedia.org. However, in this compound, this position is already occupied.
The presence of the 4-nitro group strongly deactivates the pyrazole ring towards further electrophilic attack by withdrawing electron density masterorganicchemistry.com. Any subsequent electrophilic substitution would be significantly slower and is predicted to occur at the C-5 position, which is generally the next most reactive site in such systems researchgate.net. Direct halogenation of this compound is therefore challenging. Alternative strategies, such as transition-metal-catalyzed C-H functionalization, have been developed to introduce groups, like aryl moieties, at the C-5 position of 4-nitropyrazoles, overcoming the limitations of classical electrophilic substitution acs.org.
The synthesis of polynitrated pyrazoles is an area of significant interest, particularly for the development of energetic materials guidechem.com. Starting from a 4-nitropyrazole scaffold, additional nitro groups can be introduced onto the ring, typically at the C-3 and C-5 positions, through aggressive nitration conditions researchgate.netguidechem.com. For example, 3,4,5-trinitropyrazole can be synthesized through the nitration of dinitropyrazole precursors guidechem.com.
The introduction of multiple electron-withdrawing nitro groups dramatically increases the electron deficiency of the pyrazole ring. This enhances the acidity of any remaining C-H protons and makes the nitro groups themselves susceptible to nucleophilic substitution researchgate.net. Research has led to the synthesis of highly substituted pyrazoles, such as 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, which possess a high density of nitro functionalities acs.org. Conversely, electron-donating groups, such as amino groups, can also be introduced. Amino groups can be installed directly or by the reduction of a nitro group. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the same ring, as seen in 3,5-diamino-4-nitropyrazole, creates a "push-pull" electronic system and provides versatile handles for further functionalization rsc.org.
| Compound | Substitution Pattern | Class | Reference |
|---|---|---|---|
| 3,4,5-Trinitropyrazole | Nitro groups at C-3, C-4, C-5 | Polynitro pyrazole | guidechem.com |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | Nitro group at C-4; dinitromethyl groups at C-3, C-5 | High-energy-density material | acs.org |
| 3,5-Diamino-4-nitropyrazole | Nitro group at C-4; amino groups at C-3, C-5 | "Push-pull" substituted pyrazole | rsc.org |
Heterocyclic Ring Fusions and Annulation Strategies
Fusing a second heterocyclic ring to the pyrazole core is a powerful strategy for creating novel, rigid, and planar chemical scaffolds. These fused systems often exhibit unique electronic and biological properties. The most common approach involves using a functionalized pyrazole, such as an aminopyrazole, as a building block for a subsequent cyclocondensation reaction.
Aminopyrazoles, which can be readily synthesized from the reduction of nitropyrazoles, are particularly versatile. The amino group, along with an adjacent ring nitrogen or carbon, can react with a 1,3-bielectrophilic species to form a new six-membered ring. This strategy is widely used to synthesize systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines researchgate.net. Another example is the synthesis of imidazo[4,5-c]pyrazoles, which can be achieved through the cyclocondensation of 5-alkylamino-4-nitrosopyrazoles scirp.org. Annulation strategies, such as transition metal-catalyzed rollover annulation, represent more modern methods for constructing fused polycyclic systems containing a pyrazole moiety. These varied synthetic methods provide access to a wide range of structurally diverse, fused pyrazole derivatives.
| Fused Heterocyclic System | Common Pyrazole Precursor | General Synthetic Strategy |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Cyclocondensation with a 1,3-dicarbonyl or equivalent. researchgate.net |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Cyclocondensation with an α,β-unsaturated carbonyl compound. |
| Imidazo[4,5-c]pyrazole | 4-Nitroso-5-aminopyrazole | Reductive cyclization or related cyclocondensation. scirp.org |
| Pyrrolo[2,3-c]pyrazole | Substituted aminopyrazole | Reaction with α-haloketones or equivalent reagents. mdpi.com |
Synthesis of Pyrazolo[x,y-z]pyrazole Systems
The construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, often utilizes aminopyrazole precursors. The synthesis of these systems from this compound would first necessitate the reduction of the nitro group to an amino group.
The initial step in these synthetic routes is the preparation of this compound. A practical approach to N-alkylated nitropyrazoles involves the Mitsunobu reaction. researchgate.net Commercially available 4-nitropyrazole can be reacted with isopentyl alcohol in the presence of a phosphine and an azodicarboxylate to yield this compound.
Subsequent reduction of the nitro group is required to form the versatile 1-isopentyl-4-amino-1H-pyrazole intermediate. This transformation is commonly achieved through catalytic hydrogenation. researchgate.net
With the 1-isopentyl-4-amino-1H-pyrazole in hand, the synthesis of fused pyrazolo[1,5-a]pyrimidine systems can be undertaken. A common and effective method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govmdpi.comtandfonline.com This reaction typically proceeds under acidic conditions and involves the nucleophilic attack of the aminopyrazole on the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring. nih.gov
For instance, the reaction of 1-isopentyl-4-amino-1H-pyrazole with various β-dicarbonyl compounds can lead to a range of substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | β-Dicarbonyl Compound | Product |
|---|---|---|
| 1 | Acetylacetone | 1-Isopentyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| 2 | Ethyl acetoacetate | 1-Isopentyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine |
Similarly, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from aminopyrazole precursors. These compounds are of significant interest due to their biological activities. nih.gov The synthesis often involves the reaction of the aminopyrazole with a suitable reagent to construct the fused pyrimidine ring.
Hybrid Pyrazole-Containing Scaffolds
Hybrid molecules incorporating a pyrazole ring with other heterocyclic systems, such as thiazole or pyridine, have attracted considerable attention. The synthesis of these scaffolds often starts from functionalized pyrazoles.
The synthesis of hybrid pyrazole-thiazole derivatives can be achieved through various synthetic strategies. One common approach involves the reaction of a pyrazole derivative containing a reactive functional group with a thiazole precursor. For example, a one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives has been reported, involving the reaction of pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com
To apply this to the this compound system, the nitro group would first need to be converted to a formyl group. This can be achieved through a series of reactions, including reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce a cyano group, and subsequent reduction to the aldehyde.
Table 2: Synthesis of Hybrid Pyrazole-Thiazole Scaffolds
| Entry | Thiazole Precursor | Product |
|---|---|---|
| 1 | Thiosemicarbazide and 2-bromoacetophenone | 2-Amino-4-phenylthiazol-5-yl)(1-isopentyl-1H-pyrazol-4-yl)methanone |
Hybrid pyrazole-pyridine scaffolds are another important class of compounds with diverse applications. nih.gov The synthesis of pyrazolo[3,4-b]pyridines, for example, can be accomplished by the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com This reaction can sometimes lead to the formation of regioisomers, and the reaction conditions can be optimized to favor the desired product. mdpi.com
Starting from 1-isopentyl-4-amino-1H-pyrazole, reaction with an unsymmetrical 1,3-dicarbonyl compound could potentially yield two regioisomeric pyrazolo[3,4-b]pyridines. The outcome of the reaction is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com
Table 3: Synthesis of Hybrid Pyrazole-Pyridine Scaffolds
| Entry | 1,3-Dicarbonyl Compound | Product |
|---|---|---|
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | 1-Isopentyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Role of 1 Isopentyl 4 Nitro 1h Pyrazole in Advanced Synthetic Applications
Building Block in Complex Molecule Synthesis
Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry and are crucial building blocks for a multitude of bioactive compounds. nih.govscirp.orgresearchgate.net The subject compound, 1-Isopentyl-4-nitro-1H-pyrazole, fits well within this classification, offering a foundation for constructing more elaborate molecular architectures.
The true synthetic value of this compound lies in its capacity to be converted into a variety of functionalized pyrazole (B372694) scaffolds. The nitro group at the C4 position is the primary site for chemical modification. A key transformation is the reduction of the nitro group to a primary amine, yielding 4-amino-1-isopentyl-1H-pyrazole. This reaction unlocks a vast potential for further derivatization.
The resulting amino group can undergo a plethora of subsequent reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
These transformations convert the initial pyrazole into a highly versatile scaffold, ready for incorporation into more complex target molecules. mdpi.comnih.gov The selective functionalization of the pyrazole core is a critical strategy in modern organic synthesis. rsc.orgresearchgate.net
Table 1: Potential Functionalization Reactions of 4-Amino-1-isopentyl-1H-pyrazole
| Reagent | Functional Group Introduced | Product Class |
| Acetyl Chloride | Acetamido | Amide |
| Benzenesulfonyl Chloride | Benzenesulfonamido | Sulfonamide |
| Sodium Nitrite, HCl | Diazonium Salt | Intermediate |
| Copper(I) Bromide | Bromo | 4-Bromo-pyrazole |
Building on its role as a precursor, this compound serves as a crucial intermediate in multi-step synthetic sequences. afinitica.commit.edu In a typical synthetic pathway, the initial compound undergoes a planned modification, such as the nitro-to-amino reduction, and the resulting product is then carried forward through several subsequent steps without the need for isolation at each stage, a hallmark of continuous flow synthesis. rsc.orgrsc.org
For instance, the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with biological activity, often involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bielectrophilic substrates. mdpi.com By analogy, 4-amino-1-isopentyl-1H-pyrazole could be utilized in similar condensation reactions to construct fused heterocyclic systems, demonstrating the role of the parent nitro compound as a key intermediate in a longer synthetic plan.
Chemical Methodologies for Further Derivatization
Modern synthetic organic chemistry provides a powerful toolkit for the derivatization of heterocyclic compounds like pyrazoles.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For a molecule like this compound, several strategies for engaging in these reactions can be envisioned.
While the C-H bonds of the pyrazole ring can be directly functionalized under certain conditions, a more common approach involves the introduction of a halide (e.g., bromine or iodine) onto the ring. The precursor, 4-amino-1-isopentyl-1H-pyrazole, can be converted to a 4-halo-1-isopentyl-1H-pyrazole via a Sandmeyer reaction. This halogenated intermediate is then an ideal substrate for a variety of palladium-catalyzed cross-couplings, such as:
Suzuki Coupling: with organoboron reagents. uwindsor.ca
Heck Coupling: with alkenes.
Sonogashira Coupling: with terminal alkynes.
Buchwald-Hartwig Amination: with amines.
These reactions allow for the attachment of diverse aryl, vinyl, alkynyl, and amino substituents to the pyrazole core, providing a powerful method for generating molecular diversity. The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comuwindsor.ca
Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki | Phenylboronic acid | C-C (Aryl-Aryl) |
| Heck | Styrene | C-C (Aryl-Vinyl) |
| Sonogashira | Phenylacetylene | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Aniline | C-N (Aryl-Amino) |
The pyrazole ring is generally aromatic and stable, but under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions. The presence of strong bases can lead to deprotonation, potentially at the C3 or C5 position, which may initiate ring cleavage. pharmaguideline.com The nature and position of substituents on the pyrazole ring significantly influence the outcome of such reactions. researchgate.net For example, oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 3-diazenylacrylonitrile derivatives. researchgate.net
Tandem cycloaddition/ring-opening rearrangement reactions have also been developed for the synthesis of highly functionalized pyrazoles from other heterocyclic systems. acs.org While these reactions are not typically performed on a pre-formed stable pyrazole like this compound, they highlight the dynamic nature of heterocyclic chemistry. The applicability of forcing ring-opening conditions to this compound would require specific investigation, as the electron-withdrawing nitro group would influence the electron density and stability of the ring.
Research on this compound as a Component in Material Science Precursors
The application of pyrazole derivatives extends beyond pharmaceuticals into the realm of material science. Nitrated pyrazoles, in particular, are studied as energetic materials due to their high nitrogen content and oxygen balance from the nitro groups. nih.gov While simple nitropyrazoles like 3-nitropyrazole and 4-nitropyrazole are used as intermediates for explosives, the isopentyl group in this compound would likely modulate these properties.
Furthermore, the electronic nature of the 4-nitropyrazole system makes it an interesting candidate for optical materials. The pyrazole ring is electron-rich, while the nitro group is strongly electron-withdrawing, creating a "push-pull" system. Such systems are known to exhibit non-linear optical (NLO) properties. Functionalization of this scaffold could lead to the creation of novel dyes and pigments. rsc.org For instance, the fragmentation of certain pyrazole rings has been shown to give access to push-pull dyes. researchgate.net Therefore, this compound could serve as a precursor to more complex chromophores for applications in materials science.
Precursors for Energetic Materials
This compound is a member of the nitrated pyrazole family, a class of compounds that has garnered significant attention in the field of energetic materials. researchgate.netnih.govnih.gov These materials are characterized by their high heat of formation, substantial density, and tunable thermal stability, making them promising candidates for applications in explosives, propellants, and pyrotechnics. researchgate.netnih.govnih.gov The core pyrazole structure, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a robust scaffold that, when functionalized with nitro groups and other energetic moieties, can lead to compounds with desirable energetic properties. sioc-journal.cn
The molecular design of energetic materials based on pyrazoles follows several key principles. A primary goal is to achieve a high nitrogen content and a favorable oxygen balance, which are crucial for high detonation performance. sioc-journal.cn The introduction of nitro groups (—NO₂) serves as the primary method to increase the energy content of the molecule. The position of the nitro group on the pyrazole ring, along with the nature of other substituents, significantly influences the compound's stability and energetic characteristics.
While specific synthetic routes starting from this compound to produce more complex energetic materials are not extensively detailed in publicly available literature, the general synthetic strategies for nitropyrazole-based energetic compounds provide a clear framework. Typically, a pyrazole core is first synthesized and then subjected to nitration. In the case of this compound, the isopentyl group is introduced at the N1 position, and a nitro group is present at the C4 position. This compound can then serve as a versatile precursor for further modifications.
Common synthetic transformations to enhance the energetic properties of nitropyrazoles include:
Formation of energetic salts: The pyrazole ring possesses acidic protons (when not substituted at the N1 position) or can be functionalized with acidic groups, allowing for the formation of energetic salts with nitrogen-rich cations like ammonium (B1175870), hydrazinium, or hydroxylammonium. rsc.org These salts often exhibit improved thermal stability and reduced sensitivity compared to their neutral counterparts.
Linkage to other heterocyclic rings: Two or more pyrazole rings can be linked together, or pyrazoles can be fused with other heterocyclic systems like furazans or oxadiazoles (B1248032) to create more complex and potent energetic materials. researchgate.net
The isopentyl group in this compound, being a non-energetic alkyl group, may serve to modify the physical properties of the resulting energetic materials, such as their melting point, solubility, and sensitivity to mechanical stimuli. The strategic incorporation of such alkyl groups can be a tool for fine-tuning the physical characteristics of the final energetic compound.
A generalized synthetic approach for creating more advanced energetic materials from a 4-nitropyrazole precursor is depicted below. It is important to note that the specific reaction conditions and outcomes would be highly dependent on the nature of the substituents on the pyrazole ring.
| Precursor | Reagents and Conditions | Product Type | Potential Properties |
| 4-Nitropyrazole Derivative | Concentrated Nitric Acid, Sulfuric Acid | Polynitropyrazole | Increased detonation velocity and pressure |
| 4-Nitropyrazole Derivative with an amino group | Nitrating agents | Nitraminopyrazole | High energy, good thermal stability |
| 4-Nitropyrazole Derivative | Nitrogen-rich base (e.g., hydrazine) | Energetic Salt | Reduced sensitivity, tailored thermal stability |
Building Blocks for Advanced Functional Materials
Beyond energetic applications, nitro-substituted pyrazoles like this compound serve as valuable building blocks for the synthesis of a variety of advanced functional materials. bldpharm.comfrontiersin.org The pyrazole core is a versatile scaffold found in many biologically active molecules and functional organic materials. ossila.com The nitro group, while known for its role in energetic materials, is also a powerful electron-withdrawing group that can be readily transformed into other functional groups, making nitro-substituted heterocycles highly useful intermediates in organic synthesis. frontiersin.org
The isopentyl group attached to the pyrazole nitrogen can influence the solubility and processing characteristics of the resulting materials, making them more amenable to incorporation into polymers or thin films. The combination of the pyrazole ring, the nitro group, and the isopentyl substituent allows for a modular approach to designing materials with specific electronic, optical, or biological properties.
Specific applications for pyrazole-based building blocks in functional materials include:
Pharmaceuticals: Pyrazole derivatives are core components of numerous pharmaceuticals. ossila.com The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of biologically active compounds.
Agrochemicals: The pyrazole scaffold is also found in many herbicides and insecticides.
Organic Electronics: The electron-deficient nature of the nitropyrazole ring can be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substituents on the pyrazole ring can be tuned to control the material's electron affinity and charge transport properties.
Dyes and Pigments: The chromophoric properties of nitropyrazole derivatives can be utilized in the development of specialty dyes and pigments.
The table below summarizes the potential functional group transformations of a 4-nitropyrazole derivative and the resulting classes of functional materials.
| Starting Material | Transformation | Resulting Functional Group | Potential Application Area |
| 4-Nitropyrazole Derivative | Reduction | Amino Group | Pharmaceuticals, Dyes |
| 4-Nitropyrazole Derivative | Nucleophilic Aromatic Substitution | Various (e.g., alkoxy, aryloxy) | Organic Electronics, Polymers |
| 4-Nitropyrazole Derivative | Cycloaddition Reactions | Fused Heterocyclic Systems | Complex Organic Scaffolds |
While specific research detailing the use of this compound as a building block for advanced functional materials is not widely documented, the known reactivity of the nitropyrazole core suggests its potential as a versatile intermediate in the synthesis of a broad range of functional organic molecules and materials. bldpharm.com
Q & A
Q. What are the standard synthetic routes for preparing 1-Isopentyl-4-nitro-1H-pyrazole, and what experimental conditions are critical for optimizing yield?
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be cyclized under reflux to form pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids under basic conditions . Key parameters include reaction temperature (e.g., reflux in ethanol or xylene), stoichiometric ratios of reagents, and purification methods (e.g., recrystallization from methanol). Contaminants such as unreacted starting materials or byproducts (e.g., nitroso derivatives) must be monitored via TLC or NMR .
Q. How is the nitro group in this compound characterized spectroscopically, and what analytical techniques are most reliable?
The nitro group (-NO₂) exhibits distinct spectral signatures:
- ¹H/¹³C NMR : Adjacent protons to the nitro group show deshielding effects, while carbons attached to nitro groups resonate at ~140–150 ppm .
- IR Spectroscopy : Strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .
- X-ray crystallography : Confirms planarity of the nitro group and bond lengths (N–O ~1.21–1.23 Å), critical for validating molecular geometry .
Q. What are the common functionalization strategies for modifying the isopentyl chain in this compound?
The isopentyl group can undergo oxidation, halogenation, or cross-coupling reactions. For instance, oxidation with KMnO₄ under acidic conditions converts the terminal methyl group to a carboxylic acid, while Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl substitutions . Reaction conditions (pH, temperature, catalyst loading) must be tightly controlled to avoid side reactions like over-oxidation or chain degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when reducing the nitro group in this compound?
Conflicting reports on nitro reduction (e.g., partial vs. complete conversion to -NH₂) often arise from varying reductants (H₂/Pd vs. NaBH₄/Cu) or solvent systems. For example, H₂ gas with Pd/C in ethanol achieves full reduction, while NaBH₄ may yield intermediates like hydroxylamines. Reaction monitoring via in situ IR or LC-MS is advised to track intermediates and optimize conditions .
Q. What methodologies are recommended for analyzing the compound’s solid-state structure, and how do computational models complement experimental data?
- X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs. For example, the dihedral angle between pyrazole and nitro groups in related structures is ~5–10°, indicating near-planarity .
- DFT calculations : Validate experimental geometries (e.g., B3LYP/6-311++G(d,p) basis sets) and predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) . Discrepancies >0.05 Å in bond lengths between experimental and computed data warrant re-examination of crystallization or computational parameters .
Q. How can researchers design experiments to probe the compound’s pharmacological activity while avoiding cytotoxicity pitfalls?
- In vitro assays : Use cell lines (e.g., HEK-293 or HepG2) to assess bioactivity (e.g., enzyme inhibition via fluorogenic substrates) and parallel cytotoxicity screens (MTT assays) .
- Structure-activity relationships (SAR) : Modify the nitro group (e.g., replace with -CN or -CF₃) or isopentyl chain length to isolate pharmacophores from toxic moieties . Dose-response curves (IC₅₀ values) and selectivity indices (SI = cytotoxic IC₅₀ / bioactive IC₅₀) should be calculated to prioritize derivatives .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points or solubility profiles for this compound?
Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or residual solvents. For instance, recrystallization from methanol vs. acetonitrile can yield distinct crystal habits. Solubility discrepancies (e.g., in DMSO vs. water) often relate to purity levels; HPLC (>98% purity) and Karl Fischer titration (<0.1% H₂O) are critical for standardization .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of nitro-pyrazoles from byproducts.
- Recrystallization : Methanol/water (8:2) yields high-purity crystals suitable for crystallography .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers or regioirregular products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
